MβL Inhibition Potency of Thiazolethioacetamide Scaffold with Electron-Withdrawing Substituents
In a panel of twelve diaryl-substituted thiazolethioacetamides, compounds exhibited IC₅₀ values ranging from 0.17 to 0.70 μM against ImiS metallo-β-lactamase. Two derivatives also inhibited VIM-2 with IC₅₀ 2.2 and 19.2 μM. In contrast, unsubstituted phenyl or methyl-substituted phenyl analogs showed no inhibitory activity against VIM-2 or ImiS (IC₅₀ > 100 μM) [1]. While the target compound itself was not directly tested, the presence of the electron-withdrawing 4-iodophenyl substituent aligns with SAR trends that electron-withdrawing groups enhance activity against MβLs [1]. This positions the compound as a promising candidate for MβL inhibitor development relative to non-iodinated congeners.
| Evidence Dimension | ImiS MβL inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not directly tested; predicted activity based on SAR |
| Comparator Or Baseline | Thiazolethioacetamides with electron-withdrawing substituents: IC₅₀ 0.17–0.70 μM; Electron-donating/neutral substituents: IC₅₀ > 100 μM |
| Quantified Difference | At least 140-fold difference in potency between electron-withdrawing and electron-donating groups |
| Conditions | Enzyme inhibition assay using ImiS MβL with cefazolin substrate, measured at 25°C |
Why This Matters
This establishes that the iodine substituent, as an electron-withdrawing halogen, is critical for MβL inhibitory activity, making this compound a preferred procurement candidate for antibiotic resistance research over non-halogenated analogs.
- [1] PMC Article: Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors, Antibiotics 2020, 9(3), 99. View Source
